molecular formula C9H13BrNO3P B13704849 Diethyl 5-bromopyridin-2-ylphosphonate CAS No. 344891-78-7

Diethyl 5-bromopyridin-2-ylphosphonate

Cat. No.: B13704849
CAS No.: 344891-78-7
M. Wt: 294.08 g/mol
InChI Key: WUJLOBZQUKCCNH-UHFFFAOYSA-N
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Description

Diethyl 5-bromopyridin-2-ylphosphonate is an organophosphorus compound with the molecular formula C9H13BrNO3P. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a diethyl phosphonate group at the 2-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-bromopyridin-2-ylphosphonate typically involves the deoxygenative phosphorylation of the corresponding N-oxides. One common method includes the reaction of pyridine N-oxide with ethyl chloroformate and triethyl phosphite . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-bromopyridin-2-ylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 5-bromopyridin-2-ylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-bromopyridin-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the bromine atom and the phosphonate group allows it to form strong interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • Diethyl pyridin-2-ylphosphonate
  • Diethyl quinolin-2-ylphosphonate

Comparison: Diethyl 5-bromopyridin-2-ylphosphonate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

344891-78-7

Molecular Formula

C9H13BrNO3P

Molecular Weight

294.08 g/mol

IUPAC Name

5-bromo-2-diethoxyphosphorylpyridine

InChI

InChI=1S/C9H13BrNO3P/c1-3-13-15(12,14-4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3

InChI Key

WUJLOBZQUKCCNH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=NC=C(C=C1)Br)OCC

Origin of Product

United States

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